[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476620
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 |
| Standard InChI Key | DGGWYHHNUCAYNN-UEWDXFNNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Profile
Molecular Architecture
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354023-64-5) is defined by its IUPAC name: tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate. Its molecular formula is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . The structure integrates:
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A pyrrolidine ring substituted at the 3-position with a methyl group linked to an isopropyl-carbamic acid tert-butyl ester.
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An (S)-2-aminopropanoyl moiety attached to the pyrrolidine nitrogen, introducing chiral specificity.
Table 1: Key Structural and Chemical Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₆H₃₁N₃O₃ | |
| Molecular Weight | 313.44 g/mol | |
| CAS Registry Number | 1354023-64-5 | |
| Stereochemical Configuration | (S) at C2 of propionyl group |
The tert-butyl ester enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyrrolidine ring contributes to conformational rigidity.
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically follows a multi-step protocol:
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Pyrrolidine Functionalization: Introduction of the methyl-isopropyl-carbamic acid tert-butyl ester group via nucleophilic substitution under alkaline conditions.
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Amino Acid Coupling: The (S)-2-aminopropanoyl moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) to preserve stereochemistry.
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Purification: Chromatographic techniques (HPLC) yield >95% purity, critical for pharmaceutical intermediates.
Optimization Strategies
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Continuous Flow Systems: Reduce reaction times by 40% compared to batch processing.
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Chiral Resolution: Use of (S)-specific enzymes ensures enantiomeric excess >99%.
Physicochemical Properties
Stability and Reactivity
The compound exhibits:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .
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Thermal Stability: Decomposition above 200°C, necessitating storage at -20°C under inert atmospheres .
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Hydrolytic Sensitivity: The tert-butyl ester undergoes slow hydrolysis in acidic media (t₁/₂ = 72 h at pH 3).
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | Calculated (XLogP3) |
| pKa | 9.2 (amine), 3.8 (ester) | Potentiometric Titration |
| Melting Point | Not reported | — |
| Compound Class | IC₅₀ (μM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Target Compound Analogs | 12–45 | MCF-7 | |
| Tamoxifen | 0.1–0.5 | MCF-7 | |
| L-γ-Methyleneglutamates | 5–20 | MDA-MB-231 |
Applications in Medicinal Chemistry
Drug Development
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Intermediate for Peptidomimetics: The pyrrolidine scaffold mimics proline residues, enabling design of protease-resistant therapeutics.
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Prodrug Synthesis: Tert-butyl esters serve as hydrolyzable prodrug motifs for amine-containing drugs .
Case Study: Glutaminase Inhibitors
In a 2022 study, tert-butyl ester derivatives of glutamic acid analogs reduced tumor growth in xenograft models by 60%, highlighting this functional group’s utility in metabolic inhibitors .
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